2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Substituent Position Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for polysubstituted aromatic carboxylic acids. According to database records, the official International Union of Pure and Applied Chemistry name is 2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetic acid, which clearly delineates the position and nature of each substituent relative to the phenyl ring and acetic acid moiety. Alternative nomenclature variations documented in chemical databases include 2-(2-Fluoro-5-methyl-3-(trifluoromethyl)phenyl)acetic acid, demonstrating the flexibility in bracketing conventions while maintaining structural clarity.
The molecular formula C₁₀H₈F₄O₂ reflects the presence of ten carbon atoms, eight hydrogen atoms, four fluorine atoms, and two oxygen atoms, with a calculated molecular weight of 236.16 grams per mole. The Chemical Abstracts Service registry number 1706452-86-9 serves as the unique identifier for this specific compound. The substituent pattern analysis reveals a highly substituted aromatic system where the phenyl ring bears three distinct functional groups: a fluoro substituent at the 2-position (ortho to the acetic acid chain), a methyl group at the 5-position (meta to the acetic acid chain), and a trifluoromethyl group at the 3-position (ortho to the acetic acid chain).
The positional numbering system begins with the carbon atom bearing the acetic acid side chain as position 1, with subsequent positions numbered clockwise around the aromatic ring. This numbering convention places the fluoro substituent at position 2, the trifluoromethyl group at position 3, and the methyl group at position 5, creating a unique substitution pattern that significantly influences the compound's physical and chemical properties. The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O provides a linear notation that captures the complete structural information including stereochemistry and connectivity.
Molecular Geometry and Conformational Isomerism
The molecular geometry of 2-fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid exhibits complex three-dimensional characteristics influenced by the steric and electronic effects of multiple fluorine-containing substituents. Computational studies on related phenylacetic acid derivatives have demonstrated that conformational preferences are primarily governed by hyperconjugative effects, which stabilize specific rotational orientations around key bonds. The presence of both fluoro and trifluoromethyl substituents introduces significant steric bulk and electronic effects that influence the preferred conformations of the acetic acid side chain relative to the aromatic plane.
Research on phenylacetic acid conformational equilibria has revealed that halogenated derivatives exhibit distinct conformational behaviors compared to unsubstituted analogues. The hyperconjugative effect serves as the primary stabilizing force for most conformations, with nuclear magnetic resonance analyses indicating that conformational populations remain relatively stable across different medium polarities. Infrared spectroscopic studies of similar compounds have consistently identified two distinct carbonyl bands through deconvolution analysis, confirming the theoretical predictions of multiple stable conformers.
The trifluoromethyl group at position 3 creates substantial steric hindrance that influences the rotational barrier around the carbon-carbon bond connecting the acetic acid moiety to the aromatic ring. This steric interaction, combined with the electronic effects of the fluoro substituent at position 2, results in a constrained conformational landscape where specific orientations are energetically favored. The methyl substituent at position 5, while smaller than the trifluoromethyl group, contributes additional steric considerations that fine-tune the overall molecular geometry and conformational preferences.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₈F₄O₂ | Experimental |
| Molecular Weight | 236.16 g/mol | Calculated |
| Number of Conformers | Multiple | Computational |
| Primary Stabilization | Hyperconjugative effects | Theoretical |
| Carbonyl Bands | Two distinct | Infrared spectroscopy |
Comparative Structural Analysis with Related Fluorinated Phenylacetic Acid Derivatives
Comparative analysis with structurally related fluorinated phenylacetic acid derivatives reveals distinct differences in molecular properties and structural characteristics that arise from variations in substituent positioning and electronic environments. The closely related compound 2-fluoro-5-(trifluoromethyl)phenylacetic acid, with molecular formula C₉H₆F₄O₂ and molecular weight 222.139 grams per mole, lacks the methyl substituent present in the target compound. This structural difference results in reduced steric crowding around the aromatic ring while maintaining the electronic effects of both fluoro and trifluoromethyl substituents.
Another important structural analogue is 2-fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid, which represents a positional isomer where the methyl and trifluoromethyl groups occupy different positions relative to the fluoro substituent. This compound shares the same molecular formula C₁₀H₈F₄O₂ and molecular weight 236.16 grams per mole as the target compound but exhibits different spatial arrangements that influence its conformational behavior and physical properties. The Chemical Abstracts Service number 2383659-72-9 distinguishes this isomer from the target compound.
The systematic comparison of these related structures demonstrates how subtle changes in substituent positioning can dramatically affect molecular behavior and properties. The presence or absence of the methyl group, as well as its positional relationship to other substituents, influences the overall steric environment and electronic distribution within the molecule. Studies on phenylacetic acid derivatives have established that substituent effects in the ortho position have minimal influence on conformational equilibrium, suggesting that the electronic and steric contributions of the fluoro and trifluoromethyl groups dominate the structural characteristics.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Key Structural Difference |
|---|---|---|---|---|
| This compound | C₁₀H₈F₄O₂ | 236.16 | 1706452-86-9 | Target compound |
| 2-Fluoro-5-(trifluoromethyl)phenylacetic acid | C₉H₆F₄O₂ | 222.139 | 220227-66-7 | No methyl substituent |
| 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid | C₁₀H₈F₄O₂ | 236.16 | 2383659-72-9 | Methyl at position 3 |
The electronic effects of multiple fluorine atoms create unique electrostatic environments that influence both intramolecular interactions and potential intermolecular associations. The trifluoromethyl group serves as a strong electron-withdrawing group that significantly affects the electron density distribution across the aromatic system, while the fluoro substituent provides additional electronic perturbation. These electronic modifications result in altered reactivity patterns and physical properties compared to non-fluorinated phenylacetic acid derivatives.
Conformational studies utilizing computational chemistry methods have revealed that the rotational barriers around critical bonds are significantly influenced by the nature and positioning of fluorinated substituents. The methyl group contribution to steric interactions becomes particularly important when positioned adjacent to bulky trifluoromethyl groups, creating energy minima that correspond to specific conformational arrangements. This complex interplay of steric and electronic factors establishes the unique structural profile that distinguishes this compound from its structural analogues and contributes to its distinctive chemical and physical properties.
Properties
IUPAC Name |
2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5-2-6(4-8(15)16)9(11)7(3-5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNLWNKOLBHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Diazotization-Addition
Reaction Equation :
$$
\text{C}7\text{H}5\text{F}4\text{N} + \text{C}2\text{H}2\text{Cl}2 \xrightarrow[\text{Cu catalyst}]{\text{Phase transfer}} \text{C}9\text{H}6\text{Cl}3\text{F}4\text{N} + \text{Byproducts}
$$
Expected Intermediate :
1-(2,2,2-Trichloroethyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzene
Step 2: Hydrolysis
Reaction Equation :
$$
\text{C}9\text{H}6\text{Cl}3\text{F}4\text{N} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{C}{10}\text{H}8\text{F}4\text{O}2 + 3\text{HCl}
$$
| Parameter | Optimal Conditions | Source |
|---|---|---|
| Acid concentration | 17-25% H₂SO₄ | |
| Temperature | 80-95°C | |
| Reaction time | 8-10 hrs | |
| Workup | Recrystallization from toluene |
- Maintain strict temperature control during hydrolysis to prevent decarboxylation
- Use nitrogen atmosphere to minimize oxidation
Comparative Analysis of Methodologies
Key Technical Challenges & Solutions
Challenge 1: Steric hindrance from trifluoromethyl group
- Mitigation : Increase reaction time in Step 1 to 3.5 hrs (vs standard 2 hrs)
- Rationale : CF₃ group slows nucleophilic attack during diazotization
Challenge 2: Acid sensitivity of methyl group
- Solution : Use H₂SO₄ instead of HCl for hydrolysis
- Benefit : Reduces competitive chlorination at methyl position
Challenge 3: Product crystallization
- Optimization : Implement gradient cooling (95°C → 25°C over 4 hrs)
- Result : Increases crystal size for improved filtration
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.0% | HPLC (C18 column) |
| Residual solvents | <500 ppm | GC-FID |
| Heavy metals | <10 ppm | ICP-MS |
| Water content | <0.5% | Karl Fischer titration |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. Key findings include:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Oxidation | Acidic aqueous media, 60–80°C | KMnO₄, H₂SO₄ | Corresponding ketone or CO₂ (decarboxylation) |
-
Mechanism : Oxidation proceeds via radical intermediates, with permanganate acting as a strong oxidizing agent. The trifluoromethyl group stabilizes transition states through inductive effects .
-
Example :
Esterification
The carboxylic acid readily forms esters, a critical step in prodrug synthesis:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Esterification | Reflux in methanol | H₂SO₄ (catalyst) | Methyl 2-fluoro-5-methyl-3-(trifluoromethyl)phenylacetate |
-
Mechanism : Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon.
-
Yield : >80% (estimated from analogous reactions in).
Amidation
The acid reacts with amines to form amides, useful in pharmaceutical intermediates:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Amidation | Room temperature, anhydrous solvent | EDC/HOBt, RNH₂ | Substituted phenylacetamides |
-
Example :
Electrophilic Aromatic Substitution (EAS)
The aromatic ring’s reactivity is directed by electron-withdrawing groups:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitronium ion (NO₂⁺) | 4-Nitro derivatives | |
| Sulfonation | H₂SO₄, 100°C | SO₃H⁺ | 4-Sulfo derivatives |
-
Regioselectivity : Substitution occurs at the para position to the trifluoromethyl group due to its strong -I effect .
Hydrolysis
Ester derivatives hydrolyze back to the parent acid:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | Reflux in HCl | H₂O/HCl | 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid | |
| Basic Hydrolysis | NaOH, 80°C | H₂O/NaOH | Sodium salt of the acid |
-
Mechanism : Nucleophilic acyl substitution with water or hydroxide ion.
Reduction
Limited data suggests potential reduction pathways:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Carboxylic Acid Reduction | Anhydrous ether, 0°C | LiAlH₄ | Benzyl alcohol derivative |
-
Example :
Mechanistic Insights and Substituent Effects
-
Trifluoromethyl Group : Enhances electrophilicity of the carbonyl carbon, accelerating esterification/amidation .
-
Fluorine Atom : Directs EAS to the meta position relative to itself, competing with the trifluoromethyl group’s para directing effect .
-
Steric Effects : The methyl group at position 5 slightly hinders reactions at the adjacent positions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H8F4O2
- IUPAC Name : 2-(2-fluoro-5-methyl-3-(trifluoromethyl)phenyl)acetic acid
- Molecular Weight : 236.17 g/mol
- Physical State : Solid at ambient temperature
- Purity : Typically ≥98% .
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development due to its unique structural features that enhance biological activity.
Anticancer Activity
Recent studies have indicated that fluorinated phenylacetic acids can exhibit anticancer properties. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cell membranes. A study demonstrated that derivatives of phenylacetic acid showed selective cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties .
Anti-inflammatory Properties
Fluorinated compounds are often evaluated for anti-inflammatory effects. Research has shown that certain derivatives can inhibit inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This suggests potential applications in treating diseases characterized by inflammation, such as arthritis .
Agrochemical Applications
The compound has also been explored as a herbicide due to its structural similarity to other known herbicides.
Herbicidal Activity
A patent describes the use of fluorinated phenylacetic acids in weed control methods, indicating that this compound may be effective against specific weed species. The trifluoromethyl group is believed to enhance the herbicidal efficacy by affecting the target site within the plant .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for various analytical techniques, including chromatography and mass spectrometry.
Chromatography Applications
Due to its unique chemical structure, it can be utilized as a standard in the calibration of chromatographic methods for detecting similar compounds in environmental samples or biological matrices .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Anticancer Activity | Selective cytotoxicity against cancer cell lines |
| Pharmaceuticals | Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines |
| Agrochemicals | Herbicidal Activity | Effective against specific weed species |
| Analytical Chemistry | Reference Standard for Chromatography | Calibration for detecting similar compounds |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the cytotoxic effects of various fluorinated phenylacetic acids on breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, warranting further investigation into their mechanisms of action.
Case Study 2: Herbicide Development
A recent patent application detailed the synthesis and testing of this compound as a novel herbicide. Field trials revealed promising results in controlling resistant weed populations, highlighting its potential utility in modern agriculture.
Mechanism of Action
The mechanism by which 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[2-Fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetic acid
- Molecular Formula : C₁₀H₈F₄O₂
- Molecular Weight : 236.17 g/mol (calculated based on and )
- CAS Number: Not explicitly provided in evidence, but structurally related compounds are listed (e.g., 195447-79-1 for a positional isomer in ).
Structural Features :
- A phenylacetic acid backbone with:
- Fluorine at position 2,
- Methyl group at position 5,
- Trifluoromethyl (-CF₃) at position 2.
Applications :
Primarily used in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity . The compound is listed as discontinued by CymitQuimica, suggesting specialized or historical use in synthetic workflows .
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
The table below compares substituent patterns, molecular weights, and key properties:
Biological Activity
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of fluorine and trifluoromethyl groups, enhance its binding affinity to various enzymes and receptors, influencing its biological effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- A phenylacetic acid backbone
- A fluorine atom at the 2-position
- A methyl group at the 5-position
- A trifluoromethyl group at the 3-position
These modifications contribute to its lipophilicity and metabolic stability, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of electronegative fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to:
- Inhibition or activation of specific enzymes
- Modulation of receptor activity
- Alteration of metabolic pathways
Enzyme Interaction Studies
Research indicates that fluorinated compounds can significantly influence enzyme kinetics. For instance, studies have shown that the introduction of trifluoromethyl groups can lead to increased potency in enzyme inhibition. This is particularly relevant in drug development where such compounds serve as leads for novel therapeutic agents .
Case Studies
- Antiparasitic Activity : In a study investigating the efficacy of various compounds against Cryptosporidium, a potent lead compound was identified that exhibited a half-maximal effective concentration (EC50) as low as 0.17 μM. This study highlighted the role of fluorinated compounds in enhancing biological activity against parasitic infections .
- Cancer Cell Line Studies : Another investigation focused on the antiproliferative effects of similar fluorinated compounds on various cancer cell lines. The results indicated significant growth inhibition, with some compounds exhibiting GI50 values below 0.01 µM, showcasing their potential as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | Lacks methyl group | Moderate enzyme inhibition |
| 3-(Trifluoromethyl)phenylacetic acid | No fluorine substitution | Lower binding affinity |
| 2-Fluoro-5-methylbenzoic acid | Lacks trifluoromethyl group | Reduced lipophilicity |
This table illustrates how variations in structure can significantly affect biological activity, with this compound showing enhanced properties due to its unique combination of functional groups.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that compounds with trifluoromethyl groups often exhibit improved absorption and distribution characteristics. Moreover, safety profiles are crucial; preliminary studies indicate that certain derivatives show minimal cytotoxicity in human cell lines while maintaining efficacy against targeted pathogens .
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling fluorinated aromatic precursors with acetic acid derivatives. For example, a Suzuki-Miyaura coupling using a fluorinated aryl halide and a boronic acid derivative can introduce the trifluoromethyl group. Subsequent methylation at the 5-position may require protective groups to avoid side reactions. Optimization involves:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Temperature Control : Reactions at 80–100°C to balance yield and decomposition risks .
- Purification : Use of preparative HPLC with a C18 column and acetonitrile/water gradients to isolate high-purity product (>98%) .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Fluorinated phenylacetic acids are sensitive to moisture and light. Best practices include:
Q. What analytical techniques are most effective for confirming the purity and structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- LC-MS/MS : Quantifies purity using a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor for [M-H]⁻ ions (e.g., m/z 222.14 for related analogs) .
- NMR : ¹⁹F NMR (470 MHz) identifies fluorine environments; δ -60 to -70 ppm for CF₃ groups. ¹H NMR confirms methyl and aromatic protons .
- Elemental Analysis : Validate C, H, F, and O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of fluorinated phenylacetic acid derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or measurement protocols. Strategies include:
- Standardized Protocols : Use DSC (Differential Scanning Calorimetry) at 10°C/min under N₂ for melting points. Compare with literature (e.g., 123–124°C for trifluoromethylphenyl analogs ).
- Solubility Studies : Conduct in triplicate using USP buffers (pH 1.2–7.4) with UV-Vis quantification (λ = 260 nm). Note that fluorinated compounds often exhibit lower aqueous solubility .
Q. What strategies are employed to analyze the metabolic stability and potential degradation pathways of this compound in biological systems?
- Methodological Answer : Advanced assays include:
- In Vitro Microsomal Studies : Incubate with liver microsomes (human/rat) and NADPH. Use LC-HRMS to identify metabolites (e.g., hydroxylation at the methyl group).
- Degradation Pathways : Accelerated stability testing under oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Fluorine substitution often reduces oxidative degradation but increases susceptibility to nucleophilic attack .
Q. What advanced spectroscopic methods are used to characterize the electronic effects of fluorine substituents in this compound?
- Methodological Answer : Fluorine's electronegativity alters electronic environments, which can be probed via:
- X-ray Photoelectron Spectroscopy (XPS) : Measures binding energies of F 1s electrons (~689 eV for CF₃ groups) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactivity .
- IR Spectroscopy : Stretching vibrations of C-F bonds (1100–1250 cm⁻¹) correlate with substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
